4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
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Overview
Description
4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a carbamothioyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-hydroxyphenylthiourea. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process to make it more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-bromo-N-[(2-hydroxyphenyl)carbamoyl]benzamide.
Reduction: Formation of 4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of elastase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of elastin and other proteins. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a pyridine ring instead of a hydroxyphenyl group.
4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide: Similar structure with slight variations in the functional groups.
Uniqueness
4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit elastase and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUIQARNBONIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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